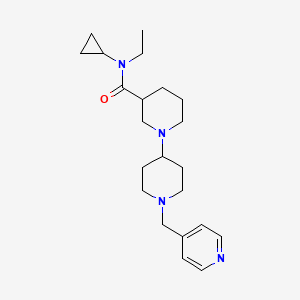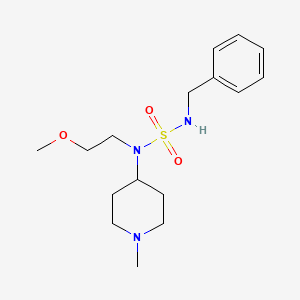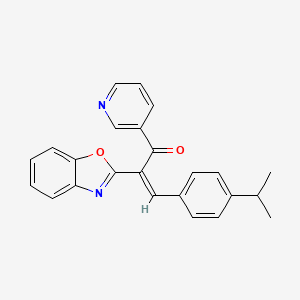
N-cyclopropyl-N-ethyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-ethyl-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has been shown to have antitumor activity in preclinical studies and is currently undergoing clinical trials for the treatment of cancer.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This leads to a decrease in ribosomal RNA synthesis and a subsequent decrease in ribosome production. The inhibition of ribosome production leads to a decrease in protein synthesis and cell growth, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have antitumor activity in a variety of cancer cell lines and animal models. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CX-5461 has been shown to sensitize cancer cells to other anticancer agents, such as DNA-damaging agents and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selectivity for cancer cells. This allows for targeted therapy and reduces the risk of toxicity to normal cells. However, one limitation of CX-5461 is its potential for off-target effects, as RNA polymerase I transcription is also required for the production of non-ribosomal RNA. In addition, the mechanism of action of CX-5461 is not fully understood, which may limit its clinical application.
Future Directions
There are several future directions for the study of CX-5461. One direction is the development of combination therapies that include CX-5461 and other anticancer agents. Another direction is the investigation of CX-5461 in combination with immunotherapy, as it has been shown to enhance the immune response to cancer cells. Additionally, the development of CX-5461 analogs with improved selectivity and potency may also be explored. Finally, the identification of biomarkers that predict response to CX-5461 may improve patient selection for clinical trials.
Synthesis Methods
The synthesis of CX-5461 involves the reaction of 1-cyclopropyl-3-(4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-one with ethyl bromoacetate to form 1-cyclopropyl-3-(4-pyridinyl)-1,3-dihydro-2H-benzimidazol-2-yl ethylcarbamate. This intermediate is then reacted with 3-(dimethylamino)propylamine to form CX-5461.
Scientific Research Applications
CX-5461 has been extensively studied for its potential as a cancer therapeutic. It has been shown to have antitumor activity in a variety of cancer cell lines and animal models. CX-5461 inhibits RNA polymerase I transcription, which is required for the synthesis of ribosomal RNA and the production of ribosomes. Cancer cells have a high demand for ribosomes due to their increased protein synthesis rates, and CX-5461 selectively targets cancer cells by inhibiting their ability to produce ribosomes.
properties
IUPAC Name |
N-cyclopropyl-N-ethyl-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O/c1-2-26(21-5-6-21)22(27)19-4-3-13-25(17-19)20-9-14-24(15-10-20)16-18-7-11-23-12-8-18/h7-8,11-12,19-21H,2-6,9-10,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPNSVRMNBVCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)C2CCCN(C2)C3CCN(CC3)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[8-methyl-2-(morpholin-4-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidin-3-ol](/img/structure/B5435736.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5435740.png)
![methyl 4-(4-methylphenyl)-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5435745.png)
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(trifluoromethyl)morpholin-4-yl]acetamide](/img/structure/B5435746.png)
![2-{[4-propyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5435747.png)
![N-[2-(cyclopentylthio)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5435758.png)
![7-(4-bromophenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5435761.png)
![1'-[2-(methylamino)-2-oxoethyl]-N-(pyridin-2-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435771.png)
![1'-[(1,1-dioxido-2,3-dihydro-3-thienyl)acetyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5435778.png)


![ethyl {3-[2-cyano-2-(4-nitrophenyl)vinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5435795.png)
![2-amino-4-[3-(1H-pyrazol-1-yl)phenyl]-6-(1H-pyrrol-3-yl)nicotinonitrile](/img/structure/B5435825.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinol](/img/structure/B5435827.png)